molecular formula C13H12O B3025325 2-Benzylphenol CAS No. 28994-41-4

2-Benzylphenol

Cat. No.: B3025325
CAS No.: 28994-41-4
M. Wt: 184.23 g/mol
InChI Key: CDMGNVWZXRKJNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Benzylphenol is an organic compound with the molecular formula C13H12O

Mode of Action

Phenolic compounds, in general, are known to interact with biological systems through hydrogen bonding and hydrophobic interactions . They can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and pathways.

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, often acting as antioxidants and neutralizing harmful free radicals . They can also interfere with signaling pathways, affecting cellular function and communication.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 49-51°c and a boiling point of 312°c . It is soluble in methanol , which suggests it could be absorbed in the body when ingested or administered in a suitable solvent.

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or substances. For example, the solubility of this compound in different solvents can affect its bioavailability and therefore its efficacy . Its stability could also be affected by factors such as light, heat, and storage conditions.

Biochemical Analysis

Biochemical Properties

2-Benzylphenol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation. This compound can also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate the expression of genes involved in various cellular processes, such as oxidative stress response and inflammation, by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often observed in in vitro studies using cultured cells, as well as in in vivo studies using animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic effects. For example, high doses of this compound have been associated with liver toxicity, oxidative stress, and inflammation in animal models. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to form more water-soluble compounds that can be excreted from the body. The interaction of this compound with these metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments is often mediated by targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or modifications, such as phosphorylation, can direct this compound to the nucleus or mitochondria, where it can exert its effects on cellular processes .

Preparation Methods

2-Benzylphenol can be synthesized through several methods. One common laboratory method involves the reaction of benzyl chloride with phenol in the presence of a base, such as sodium hydroxide, to produce this compound . This reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial production of this compound often involves the Friedel-Crafts alkylation of phenol with benzyl chloride using a Lewis acid catalyst, such as aluminum chloride . This method is efficient and yields high purity this compound.

Properties

IUPAC Name

2-benzylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMGNVWZXRKJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067428
Record name Phenol, 2-(phenylmethyl)-
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Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS]
Record name o-Benzylphenol
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CAS No.

28994-41-4, 1322-51-6
Record name 2-Benzylphenol
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Record name Benzylphenol
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Record name Phenol, 2-(phenylmethyl)-
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Record name 2-benzylphenol
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Record name Benzylphenol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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